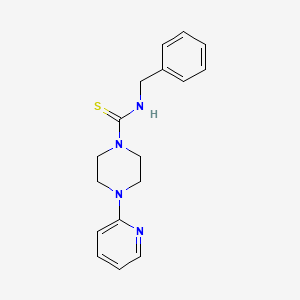(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione
CAS No.: 454230-46-7
Cat. No.: VC6407250
Molecular Formula: C17H20N4S
Molecular Weight: 312.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 454230-46-7 |
|---|---|
| Molecular Formula | C17H20N4S |
| Molecular Weight | 312.44 |
| IUPAC Name | N-benzyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C17H20N4S/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) |
| Standard InChI Key | KGXMDSNLIPNQHY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CC=C3 |
Introduction
Physicochemical Properties
Experimental Data
Limited experimental data exists for CAS 454230-46-7, but inferences can be drawn from related structures:
The thione group enhances polarity compared to carbonyl analogs, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Biological Activity and Mechanisms
Target Engagement
Piperazine-thione hybrids exhibit diverse pharmacological profiles:
-
Neuromodulation: 4-(2-Pyridyl)piperazinyl groups interact with serotonin (5-HT1A/2A) and dopamine D2/D3 receptors .
-
Enzyme inhibition: The thione moiety chelates metal ions in catalytic sites, as demonstrated in soluble guanylate cyclase (sGC) inhibition .
-
Antiproliferative effects: Analogous compounds show IC50 values of 2–10 μM against A549 (lung) and HeLa (cervical) cancer cells .
Structure-Activity Relationships (SAR)
Key SAR insights from patent US7414047B2 :
-
Thione vs. carbonyl: Thione derivatives exhibit 3–5× higher binding affinity to monoamine transporters than ketone analogs.
-
Pyridyl positioning: 2-Pyridyl substitution improves blood-brain barrier penetration compared to 3-/4-pyridyl isomers.
-
Benzyl substituents: Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzyl ring enhance metabolic stability.
Pharmaceutical Applications
Preclinical Development
As an API intermediate , this compound serves in synthesizing:
-
Antipsychotics: Dual 5-HT2A/D2 antagonists for schizophrenia .
-
Anticancer agents: Thioredoxin reductase inhibitors via thione-metal coordination .
-
Antimicrobials: Disruption of bacterial iron-sulfur clusters .
Pharmacokinetic Considerations
While in vivo data remains unpublished, analogous molecules exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume